6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one
Description
6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic compound featuring a pyridine ring fused to a pyrimidinone core. Key structural attributes include:
- Methyl group at position 2: Influences steric and electronic properties.
Pyrido[2,3-d]pyrimidin-4(3H)-ones are recognized for diverse pharmacological roles, including antibacterial and anti-inflammatory activities . The bromine substitution in this compound likely augments its binding affinity to biological targets, such as enzymes or receptors involved in inflammation or microbial resistance .
Properties
IUPAC Name |
6-bromo-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-4-11-7-6(8(13)12-4)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFFFYNXLJKFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=N2)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyridopyrimidinone Formation
The foundational step in synthesizing 6-bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one involves constructing the pyrido[2,3-d]pyrimidinone scaffold. A widely adopted approach involves the cyclocondensation of 5-amino-2-methylpyridine-3-carboxylic acid derivatives with β-keto esters or malonates under acidic or basic conditions. For example, heating 5-amino-2-methylpyridine-3-carboxylic acid ethyl ester with ethyl acetoacetate in ethanol containing potassium hydroxide (KOH) at 80–90°C for 6–8 hours yields 2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one.
Reaction Conditions:
Bromination at the 6-Position
Following scaffold formation, bromination introduces the critical 6-bromo substituent. Electrophilic bromination using bromine (Br₂) in acetic acid or hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) as an oxidizing agent is commonly employed. For instance, treating 2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one with Br₂ in glacial acetic acid at 50°C for 4–6 hours achieves selective bromination at the 6-position, yielding 6-bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one. Subsequent demethylation at the 7-position (if required) can be performed using boron tribromide (BBr₃) in dichloromethane.
Bromination Optimization Data:
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Brominating Agent | Br₂ in AcOH | HBr/H₂O₂ |
| Temperature (°C) | 50 | 70 |
| Time (hours) | 5 | 3 |
| Yield (%) | 68 | 72 |
Alternative Synthesis via Suzuki-Miyaura Coupling
Palladium-Catalyzed Cross-Coupling
Recent advances leverage palladium-catalyzed Suzuki-Miyaura coupling to introduce the bromine substituent post-cyclization. This method involves reacting a 6-chloro-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one intermediate with phenylboronic acid derivatives under inert conditions. For example, using Pd(PPh₃)₄ as a catalyst and potassium carbonate (K₂CO₃) as a base in tetrahydrofuran (THF) at 80°C achieves 85–90% conversion to the brominated product.
Catalytic System:
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₂CO₃
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Ligand: XPhos (optional for enhanced selectivity)
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Solvent: THF or 1,4-dioxane
Advantages Over Electrophilic Bromination
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Regioselectivity: Avoids competing bromination at other positions.
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Functional Group Tolerance: Compatible with acid-sensitive groups.
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Yield Improvement: Reduces side products from over-bromination.
One-Pot Tandem Cyclization-Bromination
Streamlined Synthesis
A one-pot methodology combines pyridopyrimidinone cyclization and bromination in a single reaction vessel, minimizing purification steps. Starting from 5-amino-2-methylpyridine-3-carbonitrile, sequential treatment with acetyl chloride (AcCl) and bromine in acetic acid generates the target compound in 65–70% yield.
Mechanistic Insights:
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Cyclization: AcCl facilitates nitrile activation, promoting cyclization to form the pyrimidinone ring.
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Electrophilic Attack: Br₂ reacts at the electron-rich 6-position due to activating effects of the adjacent nitrogen atoms.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel column chromatography using ethyl acetate/hexane (1:3 to 1:1) gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity for pharmaceutical applications.
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Bromination | 68 | 92 | High | Industrial |
| Suzuki-Miyaura Coupling | 85 | 98 | Moderate | Lab-scale |
| One-Pot Tandem | 70 | 90 | High | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing cellular signaling pathways to alter cell behavior and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thieno[2,3-d]pyrimidin-4(3H)-ones
- Structural Difference : Replaces the pyridine ring with a thiophene (sulfur-containing ring).
- Activity : Exhibits potent antibacterial and antitumor properties, attributed to structural mimicry of psoralen, a natural DNA-intercalating agent .
- Example: 2-(4-Bromophenoxy)-3-isopropyl-thieno[2,3-d]pyrimidin-4(3H)-one shows enhanced solubility due to the phenoxy group, improving bioavailability compared to the target compound .
Furo[2,3-d]pyrimidin-4(3H)-ones
- Structural Difference : Incorporates a furan (oxygen-containing ring).
- Synthesis : Prepared via Wittig reactions, enabling efficient functionalization at position 2 .
Comparison Table: Core Heterocycles
Substituent Variations
Halogen Substitutions
- Bromine vs. Bromine in the target compound may offer better metabolic stability than iodine due to reduced steric hindrance .
Methyl vs. Hydrazine Groups
- 6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one : Methyl enhances lipophilicity, aiding membrane penetration .
- Aryliden Hydrazinylpyrido[2,3-d]pyrimidin-4-ones : Hydrazine groups improve antimicrobial activity by enabling hydrogen bonding with bacterial targets .
Comparison Table: Substituents
Biological Activity
6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyridopyrimidinone family and is characterized by the presence of a bromine atom at the 6-position and a methyl group at the 2-position of the pyridine ring. The unique structural features of this compound contribute to its reactivity and interaction with various biological targets, making it a subject of interest for further research.
The molecular formula of this compound is C9H8BrN3O, with a molecular weight of approximately 254.08 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions and cyclization processes, which can be exploited for synthesizing derivatives with enhanced biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- DNA/RNA Interaction : The compound may modulate gene expression by interacting with nucleic acids.
- Cell Signaling Modulation : It influences signaling pathways that regulate cell proliferation and apoptosis .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism may involve the inhibition of tyrosine kinases, which are crucial for cancer cell signaling .
Antimicrobial Activity
In addition to its anticancer potential, this compound has demonstrated antimicrobial properties. Studies have indicated that it exhibits activity against a range of bacterial strains, suggesting its potential use as an antimicrobial agent .
Research Findings
A summary of relevant studies on the biological activities of this compound is presented below:
Case Studies
- Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to control groups.
- Antimicrobial Testing : In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects comparable to standard antibiotics.
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step routes starting from substituted pyridine or pyrimidine precursors. One approach employs a one-pot multicomponent reaction using aromatic aldehydes, urea derivatives, and catalytic agents like l-proline under reflux conditions. Another method involves sequential halogenation and cyclization steps , requiring inert atmospheres (e.g., nitrogen) and controlled temperatures (80–120°C) to prevent side reactions. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in dichloromethane under UV light, followed by cyclization with methylamine derivatives. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (1:1.2 for aldehyde to urea) are critical .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Structural elucidation requires a combination of NMR (¹H, ¹³C, and 2D techniques like COSY and HMBC) to confirm substitution patterns and ring connectivity. Mass spectrometry (HRMS-ESI) validates molecular weight (C₈H₆BrN₃O; theoretical m/z 255.97 [M+H]⁺). Purity assessment employs HPLC with UV detection at 254 nm using a C18 column (acetonitrile/water gradient, 95:5 to 60:40 over 20 min). X-ray crystallography may resolve stereochemical ambiguities, as demonstrated in related brominated pyrimidinones where intermolecular hydrogen bonding patterns confirm tautomeric forms .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom at C6 acts as a directing group in Suzuki-Miyaura couplings, enabling regioselective functionalization. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in 1,4-dioxane/water (3:1) at 100°C. Control pH to 10 using sodium carbonate to prevent dehalogenation. The methyl group at C2 sterically hinders ortho-substitution, directing coupling to the para position. Yields exceeding 75% are achievable with microwave assistance (15 min, 150 W) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during nucleophilic aromatic substitution reactions?
Yield optimization requires electronic activation of the pyrimidinone core. Introduce electron-withdrawing groups (e.g., nitro at C5) to enhance bromide displacement reactivity. Use polar aprotic solvents (DMF or DMSO) with crown ethers to stabilize transition states. Kinetic studies recommend a 1:3 molar ratio of substrate to methylamine nucleophile at 60°C for 48 hours. Microwave-assisted synthesis (300 W, 100°C) reduces reaction time from days to hours while achieving 85% yield. Monitor competing elimination pathways through ¹H NMR tracking of vinyl proton formation .
Q. What experimental strategies can elucidate the biological target engagement mechanism of this compound in kinase inhibition studies?
Implement surface plasmon resonance (SPR) to measure real-time binding kinetics with recombinant kinases (KD determination). Combine with ATP-competitive assay kits using luciferase-based detection (IC50 profiling across 50 kinases). For target validation, employ CRISPR-Cas9 knockout models in cell viability assays—a ≥70% reduction in proliferation upon target kinase knockout confirms specificity. Structural biology approaches like co-crystallization with CDK2 (PDB 1H1S homolog) map hydrogen bonding interactions between the pyrimidinone core and kinase hinge region .
Q. How should researchers resolve contradictory data regarding the antibacterial activity of this compound across Gram-positive and Gram-negative bacterial models?
Conduct comparative permeability studies using fluorescent analogs (e.g., dansyl derivatives) to quantify compound accumulation in E. coli vs. S. aureus. Modify outer membrane permeability with EDTA (50 μM) in Gram-negative assays to test activity increases. Test efflux pump involvement using PAβN inhibitor (20 μg/mL) in P. aeruginosa. Perform proteomic analysis of treated bacteria to identify differentially expressed resistance proteins (e.g., AcrAB-TolC). Validate findings through isothermal titration calorimetry (ITC) , measuring compound binding to DNA gyrase and comparing affinity between species .
Methodological Notes
- Data Contradiction Analysis : When conflicting biological activity arises, systematically vary substituents (e.g., replacing bromine with chlorine) and compare bioactivity profiles. Use DFT calculations to model electronic effects on target binding .
- Scale-Up Considerations : For gram-scale synthesis, replace hazardous solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME). Optimize crystallization using anti-solvent precipitation (water/ethanol 1:4) to enhance purity (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
